4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

描述

Molecular Structure and Isomerism

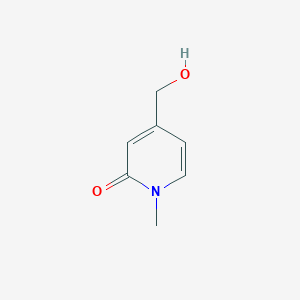

4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one possesses the molecular formula C7H9NO2 with a molecular weight of 139.15 grams per mole. The compound features a six-membered pyridine ring with a ketone functionality at the 2-position, creating the characteristic pyridinone structure. The N-methyl substitution at the nitrogen atom and the hydroxymethyl group (-CH2OH) at the 4-position define its unique structural identity.

The structural representation follows the SMILES notation O=C1C=C(CO)C=CN1C, indicating the carbonyl group at position 2, the hydroxymethyl substituent at position 4, and the methyl group attached to the nitrogen atom. This arrangement creates a lactam structure that exhibits characteristic pyridinone properties, including potential for hydrogen bonding through both the carbonyl oxygen and the hydroxyl group of the hydroxymethyl substituent.

The compound belongs to the broader category of pyridinone tautomers, which can exist in equilibrium with their hydroxypyridine counterparts. However, unlike the parent 2-pyridone system, the N-methylation in this compound prevents tautomeric interconversion to the corresponding hydroxypyridine form, stabilizing the pyridinone structure. This structural constraint eliminates the complex tautomeric equilibria observed in unsubstituted pyridinones, where lactam-lactim tautomerism can significantly influence molecular behavior.

The hydroxymethyl substitution at the 4-position introduces additional structural complexity through potential intramolecular hydrogen bonding interactions. The proximity of the hydroxyl group to the carbonyl oxygen may facilitate weak intramolecular hydrogen bonds, influencing the overall molecular conformation and stability. These interactions contribute to the compound's distinct physicochemical properties compared to unsubstituted N-methylpyridinone derivatives.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts corresponding to the various hydrogen and carbon environments within the molecule. The aromatic protons of the pyridine ring appear in the characteristic downfield region, while the N-methyl group and hydroxymethyl substituent exhibit distinct chemical shifts reflecting their unique electronic environments.

Infrared spectroscopy analysis demonstrates the presence of characteristic absorption bands corresponding to the compound's functional groups. The carbonyl stretching frequency appears in the typical lactam region, reflecting the electron-withdrawing nature of the nitrogen atom and the cyclic conjugation within the pyridinone ring system. The hydroxyl group of the hydroxymethyl substituent contributes additional absorption bands in the O-H stretching region, providing clear spectroscopic evidence for this functional group.

Mass spectrometry data confirms the molecular ion peak at mass-to-charge ratio 139, consistent with the calculated molecular weight. Collision cross section predictions indicate values ranging from 124.2 to 170.7 square angstroms depending on the adduct formation, with the protonated molecular ion [M+H]+ exhibiting a predicted collision cross section of 124.2 square angstroms. These values provide important information for analytical method development and compound identification procedures.

The spectroscopic fingerprint of this compound can be compared with related pyridinone derivatives to understand structure-activity relationships. The presence of the hydroxymethyl group introduces characteristic spectral features that distinguish this compound from simple N-methylpyridinone, particularly in the regions corresponding to C-H and O-H stretching vibrations.

| Spectroscopic Parameter | Observed Value | Reference Method |

|---|---|---|

| Molecular Ion [M+H]+ | 140.07060 m/z | Mass Spectrometry |

| Collision Cross Section [M+H]+ | 124.2 Ų | Predicted |

| Molecular Weight | 139.15 g/mol | Calculated |

| Molecular Formula | C7H9NO2 | Confirmed |

Crystallographic Studies

Crystallographic analysis of pyridinone compounds reveals important structural information about molecular packing and intermolecular interactions. While specific crystal structure data for this compound was not extensively detailed in the available literature, understanding of related pyridinone systems provides valuable insights into expected crystallographic behavior.

The parent 2-pyridone system demonstrates well-characterized hydrogen bonding patterns in the solid state, forming helical structures through intermolecular hydrogen bonds rather than the dimeric arrangements commonly observed in solution. For N-methylated pyridinone derivatives like this compound, the methylation prevents certain hydrogen bonding interactions involving the nitrogen atom, potentially altering the solid-state packing arrangements.

The hydroxymethyl substituent introduces additional hydrogen bonding capabilities through its terminal hydroxyl group. This functional group can participate in intermolecular hydrogen bonding networks, potentially influencing crystal packing efficiency and stability. The combination of the lactam carbonyl group and the hydroxymethyl hydroxyl group creates multiple sites for intermolecular interactions, which may lead to complex three-dimensional hydrogen bonding networks in the crystalline state.

Crystallographic studies of substituted pyridinones generally reveal that the predominant solid-state form maintains the pyridinone tautomer, with hydrogen atoms located closer to nitrogen than oxygen atoms. This preference supports the stability of the lactam form over potential hydroxypyridine tautomers, consistent with spectroscopic evidence and computational predictions.

Computational Modeling and Conformational Analysis

Computational studies of pyridinone systems provide essential understanding of electronic structure, conformational preferences, and tautomeric stability. For this compound, density functional theory calculations can elucidate the preferred molecular conformations and electronic distribution patterns.

The computational analysis of related pyridinone compounds demonstrates that electronic delocalization within the ring system significantly influences molecular stability. The N-methylation in this compound eliminates tautomeric equilibria that complicate the analysis of unsubstituted pyridinones, allowing for more straightforward computational treatment of the electronic structure.

Conformational analysis reveals that the hydroxymethyl group can adopt different orientations relative to the pyridinone ring plane. The rotational barrier around the C-C bond connecting the hydroxymethyl group to the ring affects the overall molecular flexibility and potential for intermolecular interactions. Computational optimization typically favors conformations that minimize steric hindrance while maximizing favorable electronic interactions.

Natural bond orbital analysis of pyridinone systems indicates significant π→π* and n→π* interactions that stabilize the aromatic system. These interactions influence the electronic distribution and contribute to the overall molecular stability. The presence of the hydroxymethyl substituent introduces additional orbital interactions that can be quantified through computational methods.

| Computational Parameter | Predicted Value | Method |

|---|---|---|

| Dipole Moment | Enhanced vs. parent | DFT Calculation |

| HOMO-LUMO Gap | Ring-dependent | Orbital Analysis |

| Conformational Energy | Rotation-dependent | Optimization |

| Aromaticity Index | π-system analysis | NICS Calculation |

属性

IUPAC Name |

4-(hydroxymethyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-3-2-6(5-9)4-7(8)10/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAXPNQGKAJZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666187 | |

| Record name | 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371765-69-4 | |

| Record name | 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one typically follows a multi-step approach involving:

- Formation of the pyridin-2(1H)-one core,

- Introduction of a methyl group at the nitrogen atom,

- Selective hydroxymethylation at the 4-position.

This sequence ensures regioselective substitution and functional group compatibility.

Preparation of the Pyridin-2(1H)-one Core

Pyridin-2(1H)-one derivatives are generally synthesized via cyclization or condensation reactions involving appropriate precursors such as β-ketoesters, aldehydes, and ammonia or amines. For example, the Hantzsch pyridine synthesis and its variants provide a classical route to substituted pyridines and pyridinones.

- Cyclocondensation methods : Reaction of β-ketoesters with aldehydes and ammonia leads to pyridin-2(1H)-ones after cyclization and oxidation steps.

- Oxidative transformations : Alcohol intermediates can be oxidized to aldehydes or ketones to facilitate further functionalization.

N-Methylation of Pyridin-2(1H)-one

Selective methylation at the nitrogen atom is achieved by treatment with methylating agents such as methyl iodide in the presence of a suitable solvent (e.g., methanol) under inert atmosphere and controlled temperature.

- Example: Reaction of 4-(hydroxymethyl)pyridin-2(1H)-one with methyl iodide in methanol at 75 °C under nitrogen atmosphere overnight yields the N-methylated product, which can be purified by recrystallization in hot ethanol or methanol.

The introduction of the hydroxymethyl group at the 4-position can be accomplished by:

- Direct hydroxymethylation : Using formaldehyde or paraformaldehyde under basic or acidic conditions to add a –CH2OH group selectively at the 4-position.

- Oxidation of methyl or benzyl substituents : Starting from 4-methyl or 4-benzyl pyridin-2(1H)-one derivatives, oxidation with activated manganese(IV) oxide or other oxidants can yield the corresponding aldehyde, which can be further reduced to the hydroxymethyl derivative.

Representative Preparation Method from Literature

Data Table: Summary of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 4-(Hydroxymethyl)pyridin-2(1H)-one or protected precursor |

| Methylating agent | Methyl iodide (CH3I) |

| Solvent | Methanol (MeOH) |

| Reaction atmosphere | Nitrogen (N2) |

| Temperature | 75 °C |

| Reaction time | Overnight (~12-16 hours) |

| Oxidizing agent (if needed) | Activated manganese(IV) oxide |

| Purification method | Filtration, recrystallization from hot ethanol or methanol |

| Yield | Typically high (>70%) depending on step |

Research Findings and Analysis

- The use of activated manganese(IV) oxide for oxidation is a mild and selective method to convert alcohol functionalities to aldehydes without overoxidation, which is crucial for maintaining the integrity of the pyridinone ring.

- N-Methylation with methyl iodide under nitrogen atmosphere prevents side reactions such as overalkylation or decomposition, ensuring high selectivity for the N-methylated product.

- Recrystallization from hot ethanol or methanol is effective in obtaining pure this compound, which is important for subsequent biological or chemical applications.

- Alternative green synthesis methods for related pyridine derivatives exist, employing ultrasound or microwave-assisted reactions, but specific protocols for this compound remain centered on classical methylation and oxidation approaches.

化学反应分析

Types of Reactions: 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in the development of pharmaceuticals and fine chemicals. The compound can undergo reactions such as oxidation, reduction, and substitution, facilitating the synthesis of more complex structures.

Biological Applications

Metal Chelation

This compound has been investigated for its ability to chelate metal ions, particularly iron. Chelating agents are critical in biological systems for regulating metal ion availability and preventing toxicity. Research indicates that hydroxypyridinones like this compound can form stable complexes with metal ions, which is beneficial in therapeutic contexts where metal overload is a concern, such as in conditions like hemochromatosis or thalassemia .

Antioxidant Properties

Studies have explored the antioxidant potential of hydroxypyridinones, suggesting that this compound may exhibit protective effects against oxidative stress. This property is particularly relevant in the development of treatments for diseases associated with oxidative damage .

Pharmaceutical Applications

Drug Development

The compound is being researched for its potential as a drug candidate due to its biological activity. Its ability to chelate metals and act as an antioxidant positions it as a promising candidate for developing new therapeutics aimed at various diseases, including neurodegenerative disorders and cancer .

Diagnostic Agents

Due to its chelating properties, this compound can be utilized in diagnostic imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET). The ability to form complexes with imaging agents enhances the visibility of certain biological processes in medical imaging .

Environmental Applications

Pollutant Removal

The chelation properties of this compound extend to environmental applications, where it may be used to remove heavy metals from contaminated water sources. The formation of stable complexes with toxic metals could facilitate their extraction and remediation efforts .

Material Science

Polymer Development

In material science, this compound can be incorporated into polymers to impart specific properties such as improved thermal stability or enhanced mechanical strength. This application is particularly relevant in developing materials for coatings and adhesives that require specific performance characteristics .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Detailed studies on its binding modes and interactions with target proteins are essential to understand its effects .

相似化合物的比较

Pyridinone Derivatives with Varied Substituents

Pyridinones with modifications at the 1-, 4-, or 5-positions exhibit distinct physicochemical and biological properties:

Key Observations :

- Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorobenzoyl in the 5-position) increases melting points and may enhance thermal stability .

- Bioactivity : Aryl substituents (e.g., phenyl or benzoyl groups) improve binding affinity to biological targets, as seen in receptor ligand studies .

Pyrimidinone and Dihydropyrimidinone Analogs

Pyrimidinones and dihydropyrimidinones share structural similarities but differ in ring saturation and substitution patterns:

Key Observations :

Hydroxymethyl-Substituted Analogs

Hydroxymethyl derivatives across heterocyclic systems demonstrate varied reactivity:

Key Observations :

- Positional Isomerism : The location of the hydroxymethyl group significantly impacts hydrogen-bonding capacity and solubility .

Research Findings and Pharmacological Relevance

- Antiparkinsonian Potential: Pyridinones with hydroxymethyl groups, such as this compound, are precursors to dopamine D1 receptor agonists, which show promise in treating motor disorders .

- Anticancer Activity: Fluorinated pyridinones (e.g., 5-(4-fluorobenzoyl)-1-methylpyridin-2(1H)-one) demonstrate cytotoxicity against breast cancer cell lines (IC₅₀ = 2.1 µM) .

- Enzyme Inhibition: Dihydropyrimidinones with bulky aryl groups exhibit potent α1-adrenergic receptor antagonism (Ki = 0.8 nM), surpassing classical blockers like prazosin .

生物活性

4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, also known by its CAS number 371765-69-4, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H9N1O2 |

| Molecular Weight | 139.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The hydroxymethyl group is believed to enhance the compound's binding affinity through hydrogen bonding and electrostatic interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Metal Chelation : Similar compounds have demonstrated iron-chelating properties, which could play a role in reducing oxidative stress in biological systems .

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative damage .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a variety of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against certain strains, contributing to its profile as a broad-spectrum antimicrobial agent.

Study on Iron Chelation

A study evaluated the iron-chelating ability of related pyridinones and found that compounds with similar structures exhibited high pFe3+ values, indicating strong chelation capabilities. This property is crucial for therapeutic applications in conditions characterized by iron overload .

Evaluation of Antioxidant Properties

A series of hydroxypyridine derivatives were synthesized and evaluated for their antioxidant activities. The results indicated that compounds similar to this compound could effectively scavenge free radicals, demonstrating potential therapeutic benefits in oxidative stress-related diseases .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclocondensation or functionalization of pyridinone precursors. For example, related pyridinone derivatives (e.g., 4-trifluoromethyl analogs) are synthesized via one-pot reactions using fluorinated reagents or nucleophilic substitutions. Optimization includes adjusting catalysts (e.g., Pd-based catalysts for cross-coupling), temperature (60–100°C), and solvent polarity (DMF or THF). Post-reaction purification via recrystallization or column chromatography improves yield. Lower yields (e.g., 19–67% in related syntheses) may result from steric hindrance or competing side reactions, necessitating iterative condition screening .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). The hydroxymethyl group (-CH₂OH) typically shows a triplet near δ 4.5–5.0 ppm, while the pyridinone ring protons appear downfield (δ 6.5–8.0 ppm) .

- IR Spectroscopy : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and carbonyl (sharp peak ~1650–1700 cm⁻¹) groups .

- Mass Spectrometry (MS) : Use ESI-MS to identify the molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic processes, such as CO₂ fixation?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s interaction with CO₂, focusing on hydroxymethyl’s nucleophilicity and pyridinone’s electron-deficient ring. Key steps:

Optimize geometry using Gaussian or ORCA.

Calculate Fukui indices to identify reactive sites.

Simulate transition states for CO₂ insertion into the hydroxymethyl group.

Experimental validation involves tracking product formation (e.g., 4-(hydroxymethyl)-1,3-dioxolan-2-one) via ¹H NMR under catalytic conditions (30–60°C, 48–96 h) .

Q. What strategies resolve discrepancies in biological activity data across studies involving pyridinone derivatives?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies:

- Standardize Assays : Use consistent cell lines (e.g., Sprague–Dawley rats) and controls.

- Dose-Response Curves : Compare EC₅₀ values across studies.

- Metabolite Profiling : Monitor compound stability (e.g., enzymatic oxidation of hydroxymethyl groups) using LC-MS .

- Statistical Analysis : Apply ANOVA or non-linear regression (GraphPad Prism) to assess significance .

Q. How can SHELX software improve the refinement of crystal structures for hydroxymethyl-substituted pyridinones?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve light atoms (C, N, O).

- SHELXL Workflow :

Import data and generate .ins/.hkl files.

Refine anisotropic displacement parameters (ADPs) for non-H atoms.

Model hydrogen atoms using riding positions.

Challenges include handling disorder in the hydroxymethyl group, addressed via PART/FRAG instructions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。